molecular formula C19H16F2O3 B5701544 5-[(2,4-DIFLUOROPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE

5-[(2,4-DIFLUOROPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE

Cat. No.: B5701544
M. Wt: 330.3 g/mol
InChI Key: NQUHZXQEOHCVQU-UHFFFAOYSA-N
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Description

5-[(2,4-Difluorophenyl)methoxy]-4-ethyl-7-methyl-2H-chromen-2-one is an organic compound with a complex structure that includes a chromenone core substituted with various functional groups

Properties

IUPAC Name

5-[(2,4-difluorophenyl)methoxy]-4-ethyl-7-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2O3/c1-3-12-8-18(22)24-17-7-11(2)6-16(19(12)17)23-10-13-4-5-14(20)9-15(13)21/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUHZXQEOHCVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Difluorophenyl)methoxy]-4-ethyl-7-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-difluorophenol with an appropriate chromenone derivative under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Difluorophenyl)methoxy]-4-ethyl-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-[(2,4-Difluorophenyl)methoxy]-4-ethyl-7-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-[(2,4-Difluorophenyl)methoxy]-4-ethyl-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorophenyl isocyanate: Used in the synthesis of various derivatives with biological activities.

    Indole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.

Uniqueness

5-[(2,4-Difluorophenyl)methoxy]-4-ethyl-7-methyl-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both fluorine atoms and a chromenone core. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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